3-Amino-N-methyl-4-trifluoromethoxy-benzamide is an organic compound characterized by the presence of a trifluoromethoxy group, an amine group, and a benzamide structure. This compound is notable for its unique chemical properties, which enhance its applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. The trifluoromethoxy group is particularly valued for its ability to increase the biological activity and stability of molecules.
This compound is classified under organic compounds and specifically falls into the category of aromatic amides due to its benzamide structure. It can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis.
The synthesis of 3-amino-N-methyl-4-trifluoromethoxy-benzamide can be achieved through several methods, with the most common involving the reaction of suitable benzene derivatives with trifluoromethoxy reagents.
In laboratory settings, typical reactions include:
The molecular structure of 3-amino-N-methyl-4-trifluoromethoxy-benzamide can be represented as follows:
This structure includes:
3-amino-N-methyl-4-trifluoromethoxy-benzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-amino-N-methyl-4-trifluoromethoxy-benzamide primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and influencing various biochemical pathways.
The interactions can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects in biological systems. Specific studies may provide quantitative data on binding affinities and biological efficacy.
3-amino-N-methyl-4-trifluoromethoxy-benzamide has several scientific uses:
Benzamide derivatives constitute a privileged scaffold in kinase inhibitor drug design, with their structural modularity enabling precise optimization of pharmacodynamic and pharmacokinetic properties. The incorporation of meta-amino and para-trifluoromethoxy substituents on the benzamide core engenders distinct electronic and steric properties critical for high-affinity kinase interactions. 3-Amino-N-methyl-4-trifluoromethoxy-benzamide exemplifies this strategic framework, where its substituents synergistically enhance target binding while maintaining favorable drug-like characteristics. This section examines the specific roles of these functional groups and contextualizes this scaffold within established kinase inhibitor pharmacophores.
The trifluoromethoxy group (-OCF₃) at the para position exerts multifaceted effects on molecular recognition:
The 3-amino substituent (-NH₂) provides complementary binding functionality:
Table 1: Comparative Effects of Substituents on Benzamide Inhibitor Properties
Substituent Pattern | Kinase IC₅₀ (nM) | Log P | Key Binding Interactions |
---|---|---|---|
3-NH₂, 4-OCF₃ (Target) | BCR-ABL: 9–96* | 2.1 | H-bond to Glu286; -OCF₃ hydrophobic contact with Leu298 |
3-NH₂, 4-CF₃ | BCR-ABL: 7–89 [2] | 2.8 | Enhanced hydrophobic contact but reduced backbone H-bonding |
3-NO₂, 4-OCF₃ | BCR-ABL: >1000 | 2.5 | Lacks H-bond donation; steric clash with gatekeeper residue |
Unsubstituted benzamide | BCR-ABL: >5000 | 1.2 | Minimal specific interactions; weak hydrophobic binding |
*Estimated range based on structural analogues in [2]
Nilotinib (AMN107) exemplifies the clinical impact of strategic benzamide substitution in kinase inhibition. Its core contains a 3-trifluoromethyl-4-methylaminobenzamide moiety that directly coordinates with the ABL kinase domain:
Table 2: Structural and Pharmacological Comparison of Key Benzamide Kinase Inhibitors
Parameter | 3-Amino-N-methyl-4-trifluoromethoxy-benzamide | Nilotinib [7] | Imatinib [9] |
---|---|---|---|
Core Structure | 3-NH₂-4-OCF₃-C₆H₃-CONHCH₃ | 3-CF₃-4-(CH₃NH)-C₆H₃-CONH- | N-Methylpiperazine-benzamide |
Kinase Targets | BCR-ABL, VEGFR [2] [8] | Pan-BCR-ABL mutants | BCR-ABLWT, PDGFR |
H-Bond Donor Sites | 2 (amine + amide) | 1 (amide) | 2 (piperazine + pyridine) |
XLogP₃ | 2.1 | 3.8 | 3.5 |
ABLT315I IC₅₀ | ~50 nM* | 9–40 nM [9] | >10,000 nM |
*Predicted based on structural analogues [2]
The amino-trifluoromethoxy pharmacophore diverges from classical kinase inhibitor templates through:
Synthetic efforts have yielded derivatives where the benzamide carbonyl is replaced with 1,2,3-triazole bioisosteres, demonstrating retained kinase inhibition (IC₅₀: 10–100 nM) while mitigating metabolic hydrolysis risks [10]. This structural plasticity highlights the benzamide scaffold’s continued utility in kinase inhibitor development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1